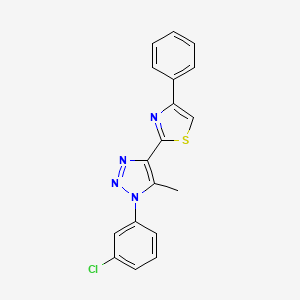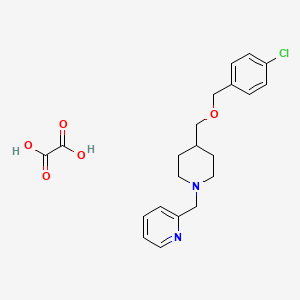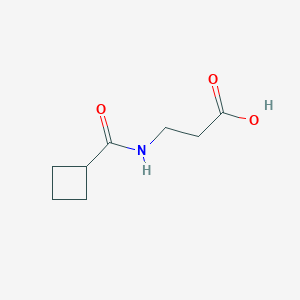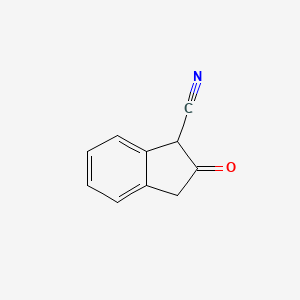![molecular formula C17H17N3O3 B2419667 N-[(3S,4S)-4-(1-Phenylpyrazol-4-yl)oxyoxolan-3-yl]but-2-ynamide CAS No. 2223581-89-1](/img/structure/B2419667.png)
N-[(3S,4S)-4-(1-Phenylpyrazol-4-yl)oxyoxolan-3-yl]but-2-ynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3S,4S)-4-(1-Phenylpyrazol-4-yl)oxyoxolan-3-yl]but-2-ynamide, also known as PPOB, is a synthetic compound that has gained interest in scientific research due to its potential therapeutic applications. PPOB is a small molecule that has been shown to modulate various cellular processes, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of N-[(3S,4S)-4-(1-Phenylpyrazol-4-yl)oxyoxolan-3-yl]but-2-ynamide is not fully understood, but it is thought to modulate various cellular processes by interacting with specific proteins and enzymes. This compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating cellular energy metabolism. This compound has also been shown to inhibit the activity of phosphodiesterase 5 (PDE5), an enzyme that is involved in the regulation of smooth muscle tone.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to improve cardiac function in animal models of heart failure, as well as to lower blood pressure in hypertensive animals. This compound has also been shown to protect against neuronal damage in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, this compound has been shown to have anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[(3S,4S)-4-(1-Phenylpyrazol-4-yl)oxyoxolan-3-yl]but-2-ynamide is its small molecular size, which allows it to easily penetrate cell membranes and interact with intracellular targets. This compound also has a relatively simple chemical structure, which makes it easy to synthesize and modify for further investigation. However, one limitation of this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research on N-[(3S,4S)-4-(1-Phenylpyrazol-4-yl)oxyoxolan-3-yl]but-2-ynamide. One area of interest is its potential use as a therapeutic agent for cardiovascular diseases, such as heart failure and hypertension. Further investigation is needed to determine the optimal dosing and delivery methods for this compound in these contexts. Another area of interest is the potential use of this compound as a neuroprotective agent in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further investigation is needed to fully understand the mechanisms of action of this compound and its potential interactions with other cellular targets.
Méthodes De Synthèse
N-[(3S,4S)-4-(1-Phenylpyrazol-4-yl)oxyoxolan-3-yl]but-2-ynamide is synthesized through a multi-step process, starting with the reaction of 1-phenylpyrazole-4-carbaldehyde with (S)-(-)-malic acid to form a chiral oxazolidinone intermediate. The oxazolidinone is then reacted with propargylamine to form the final product, this compound.
Applications De Recherche Scientifique
N-[(3S,4S)-4-(1-Phenylpyrazol-4-yl)oxyoxolan-3-yl]but-2-ynamide has been shown to have potential therapeutic applications in various fields of research. It has been studied as a potential treatment for cardiovascular diseases, such as heart failure and hypertension, as well as for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has also been investigated for its anti-inflammatory and anti-cancer properties.
Propriétés
IUPAC Name |
N-[(3S,4S)-4-(1-phenylpyrazol-4-yl)oxyoxolan-3-yl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-2-6-17(21)19-15-11-22-12-16(15)23-14-9-18-20(10-14)13-7-4-3-5-8-13/h3-5,7-10,15-16H,11-12H2,1H3,(H,19,21)/t15-,16+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKCDOOLKFEBCN-JKSUJKDBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1COCC1OC2=CN(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#CC(=O)N[C@H]1COC[C@H]1OC2=CN(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[[5-(2-Methyl-1,3-thiazol-4-yl)thiophen-2-yl]methyl]prop-2-enamide](/img/structure/B2419585.png)
![3-bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2419586.png)

![2-chloro-6-fluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B2419591.png)


![4-(4,5,6-Trifluorobenzo[d]thiazol-2-yl)morpholine](/img/structure/B2419597.png)
![N-(2-methoxybenzyl)-N'-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]ethanediamide](/img/structure/B2419598.png)
![2-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2419600.png)
![1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-phenethyl-1H-pyrazole-3-carboxamide](/img/structure/B2419603.png)
![Methyl 2-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate](/img/structure/B2419604.png)
![(Z)-ethyl 2-((4-bromobenzoyl)imino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2419605.png)
![N-(5-chloro-2-methoxyphenyl)-2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2419606.png)